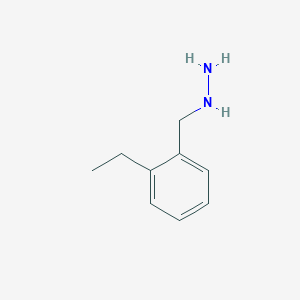
4-Amino-1-methoxybutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-methoxybutan-2-one is an organic compound with the molecular formula C5H11NO2 It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a butan-2-one backbone
Synthetic Routes and Reaction Conditions:
Starting from 4-Amino-1-methoxybutan-2-ol: The compound can be synthesized by oxidizing 4-amino-1-methoxybutan-2-ol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Starting from this compound: Alternatively, it can be synthesized by reducing this compound using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-amino-1-methoxybutan-2-ol.
Reduction: The compound can be reduced to form 4-amino-1-methoxybutan-2-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a catalyst are commonly used reducing agents.
Substitution: Various nucleophiles such as halides, alkyl halides, and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Amino-1-methoxybutan-2-ol
Reduction: 4-Amino-1-methoxybutan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-methoxybutan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
4-Amino-1-methoxybutan-2-one is similar to other compounds such as 4-amino-1-methoxybutan-2-ol and 1-amino-4-methoxybutan-2-ol. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications where these similar compounds may not be as effective.
Vergleich Mit ähnlichen Verbindungen
4-Amino-1-methoxybutan-2-ol
1-Amino-4-methoxybutan-2-ol
1-Amino-4-methoxybutan-2-one
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
4-amino-1-methoxybutan-2-one |
InChI |
InChI=1S/C5H11NO2/c1-8-4-5(7)2-3-6/h2-4,6H2,1H3 |
InChI-Schlüssel |
ZKAAOEDZFOQMGM-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


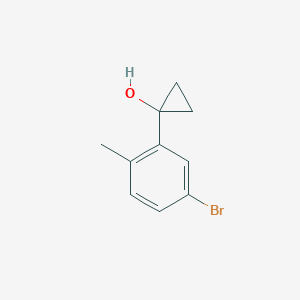
aminehydrochloride](/img/structure/B15321263.png)
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)
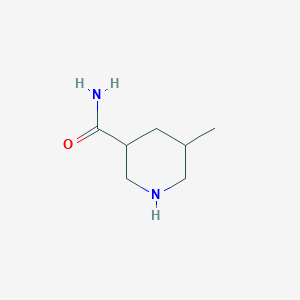
![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
![1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane,trifluoroaceticacid](/img/structure/B15321311.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)
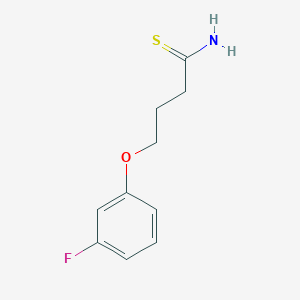

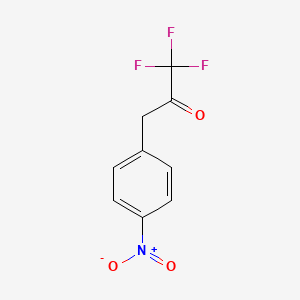
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
